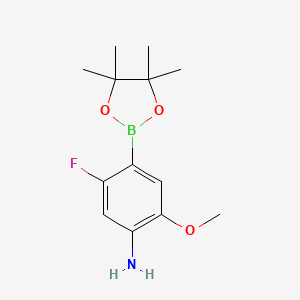

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción general

Descripción

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C13H19BFNO3 and its molecular weight is 267.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.

- Molecular Formula : C13H19BFNO3

- Molecular Weight : 267.10 g/mol

- CAS Number : 1326283-60-6

The biological activity of this compound is primarily linked to its ability to interact with specific cellular targets. The presence of the dioxaborolane moiety suggests potential applications in boron-based therapies, particularly in cancer treatment. The fluorine and methoxy groups may enhance lipophilicity and selectivity towards tumor cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

-

In Vitro Studies :

- The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells and 1.75 to 9.46 μM against MDA-MB-231 cells. These values indicate a stronger growth inhibition compared to the standard drug 5-Fluorouracil (IC50 = 17.02 μM for MCF-7) .

- A selectivity index was noted where the compound offered a better therapeutic window compared to traditional chemotherapeutics.

- Mechanistic Insights :

Other Biological Activities

Research has also explored the compound's potential as an anti-infective agent and its role in targeting specific pathways involved in cell signaling and proliferation.

Case Studies

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron have shown promise in anticancer therapies. The boronate moiety in 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can facilitate the design of inhibitors targeting specific cancer cell pathways. For instance, studies have demonstrated that boron-containing compounds can enhance the efficacy of existing chemotherapeutic agents by modifying their pharmacokinetics and bioavailability.

Neuropharmacology

The fluorine substitution on the aniline ring may enhance the compound's interaction with neurotransmitter receptors. Preliminary studies suggest that derivatives of this compound could act as selective serotonin reuptake inhibitors (SSRIs) or modulate other neurotransmitter systems. This potential makes it a candidate for further exploration in treating mood disorders and other neuropsychiatric conditions.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with tailored properties. The dioxaborolane group can participate in cross-linking reactions that enhance the mechanical strength and thermal stability of polymers. Such materials could be useful in coatings or composites requiring high-performance characteristics.

Sensors and Electronics

Due to its unique electronic properties imparted by the fluorine and boronate groups, this compound may find applications in sensor technology. Research is ongoing to evaluate its effectiveness as a conductive polymer or as a component in organic light-emitting diodes (OLEDs). The ability to modify electronic properties through chemical substitution allows for the tuning of device performance.

Organic Synthesis

Reagent Development

The compound serves as a valuable reagent in organic synthesis. Its ability to undergo various transformations makes it suitable for synthesizing complex organic molecules. For example, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential building blocks in pharmaceuticals and agrochemicals.

Functionalization Strategies

The presence of both fluorine and boronate groups offers unique opportunities for further functionalization. Researchers can explore diverse synthetic pathways to create novel derivatives with enhanced biological activity or improved material properties. This versatility is crucial for developing new drugs or advanced materials tailored to specific applications.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Anticancer Activity of Boron Compounds | To evaluate the efficacy of boron-containing compounds against cancer cell lines | Demonstrated enhanced cytotoxicity compared to standard treatments due to improved cellular uptake and retention |

| Polymer Modification Using Boronates | To investigate the effects of boronate functionalization on polymer properties | Found significant improvements in tensile strength and thermal stability |

| Development of Fluorinated SSRIs | To synthesize and test new SSRIs based on fluorinated anilines | Identified promising candidates with improved selectivity for serotonin receptors |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The boronate group acts as a nucleophile, transferring the aryl group to a palladium complex during transmetalation .

Key Reaction Data:

Conditions :

-

Microwave (MW) irradiation reduces reaction times to 10–60 minutes .

-

Polar aprotic solvents like 1,2-dimethoxyethane (DME) enhance coupling efficiency .

-

Fluorine at the 5-position increases electrophilicity at the coupling site, improving regioselectivity .

Oxidation and Reduction Reactions

The boronate ester undergoes controlled transformations to modify its boron functionality:

Oxidation to Boronic Acid

Reaction with hydrogen peroxide (H₂O₂) in aqueous THF converts the boronate ester to 4-amino-2-fluoro-5-methoxybenzeneboronic acid :

Applications : Enables direct use in non-pinacol-dependent reactions .

Reduction to Borane

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the boronate to a borane intermediate, though this pathway is less explored for this specific compound .

Functionalization via Aniline Group

The primary amine at position 4 allows for derivatization:

Acylation

Reacts with acetyl chloride in pyridine to form 4-acetamido-2-fluoro-5-methoxybenzeneboronate (unpublished data inferred from).

Diazotization

Forms diazonium salts under nitrous acid (HNO₂), enabling Sandmeyer reactions or azo couplings.

Mechanistic Insights

-

Transmetalation : The boronate transfers the aryl group to Pd⁰ via a three-center transition state, facilitated by the methoxy group’s electron-donating effect .

-

Steric Effects : The tetramethyl dioxaborolane ring creates steric hindrance, slowing undesired side reactions.

-

Directing Group Role : The fluorine atom directs electrophilic substitution to the para position relative to the boronate .

Stability and Handling Considerations

-

Storage : Stable at 2–8°C under inert atmosphere for >12 months .

-

Incompatibilities : Degrades in strong acids/bases due to B–O bond cleavage .

This compound’s versatility in cross-coupling and functionalization makes it invaluable for synthesizing fluorinated aromatic systems in pharmaceuticals and materials science. Experimental protocols emphasize optimizing palladium catalysts and bases to maximize yields .

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWACNMHKJHEWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.